molecular formula C10H24O2S2Si2 B1260039 cis-4,5-Bis(trimethylsiloxy)-1,2-dithiane

cis-4,5-Bis(trimethylsiloxy)-1,2-dithiane

Cat. No.: B1260039
M. Wt: 296.6 g/mol
InChI Key: AZETTZHFQBMEIM-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-4,5-bis(trimethylsiloxy)-1,2-dithiane is a member of the class of dithianes that is 1,2-dithiane substituted at positions 4 and 5 by trimethylsilyloxy groups. It is a member of dithianes, an organic disulfide and a silyl ether. It derives from a hydride of a 1,2-dithiane.

Scientific Research Applications

  • Stereochemical Aspects in Organometallic Chemistry : The stereochemistry of similar compounds, such as 3,4-bis(trimethylsilyl)cyclohexene, has been studied in detail. The cis configuration is concluded based on nuclear magnetic resonance spectra and hydrogenation results. This research aids in understanding the stereochemical configurations of similar organosilicon compounds (Wickham & Kitching, 1983).

  • Synthesis of Organic Compounds : Research into the synthesis of 1,4-bis(acylsilanes) via substitution with similar compounds like 2-lithio-2-trimethylsilyl-1,3-dithiane, highlights the role of these compounds in synthesizing new organic structures (Saleur, Bouillon, & Portella, 2000).

  • Chemical Reactions and Mechanisms : The reaction of bis(trimethylsilyl) mercury with organic dibromo compounds, involving a molecular cis-1,2-elimination, is another example of the applications of related compounds in chemical reactions and their mechanisms (Bennett, Eaborn, Jackson, & Walsingham, 1971).

  • Polymer Science Applications : Anionic ring-opening polymerization of trimethylsiloxy-substituted compounds leads to the synthesis of new polymers. This application is crucial in developing new materials with specific properties (Ziatdinov, Cai, & Weber, 2002).

  • Inorganic Chemistry and Catalysis : Research into the synthesis and structure of dirhodium complexes with chiral binding thiolato ligands, where compounds like cis-(myrtanethio)trimethylsilane are used, demonstrates applications in catalysis and inorganic chemistry (Eisen et al., 1991).

  • Organic Chemistry : The study of the reactivity of disilyne toward π-bonds, involving stereospecific addition and routes to isolable 1,2-disilabenzene, showcases the role of similar compounds in organic synthesis and reaction mechanisms (Kinjo et al., 2007).

  • Conformational Studies and Crystal Structures : Conformational studies and crystal structures of similar compounds, such as cis- and trans-1,4-bis(trimethylsilyl)hexamethyl-1,4-disilacyclohexa-2,5-diene, contribute significantly to the field of crystallography and molecular structure analysis (Rich et al., 1984).

  • Pharmacological Research : While not directly related to cis-4,5-Bis(trimethylsiloxy)-1,2-dithiane, the synthesis, resolution, and determination of the absolute configuration of enantiomers of similar compounds like cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide provide insights into pharmacologically active compounds (Mayasundari et al., 2003).

Properties

Molecular Formula

C10H24O2S2Si2

Molecular Weight

296.6 g/mol

IUPAC Name

trimethyl-[(4R,5S)-5-trimethylsilyloxydithian-4-yl]oxysilane

InChI

InChI=1S/C10H24O2S2Si2/c1-15(2,3)11-9-7-13-14-8-10(9)12-16(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10+

InChI Key

AZETTZHFQBMEIM-AOOOYVTPSA-N

Isomeric SMILES

C[Si](C)(C)O[C@@H]1CSSC[C@@H]1O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC1CSSCC1O[Si](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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